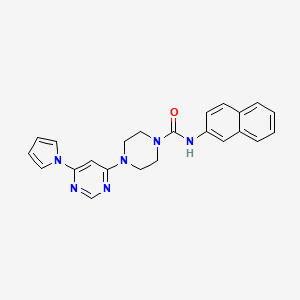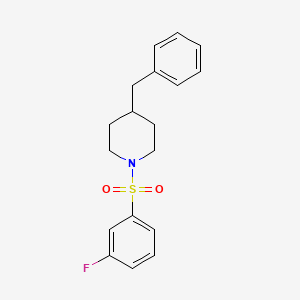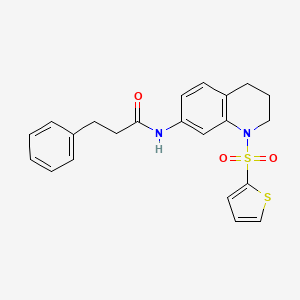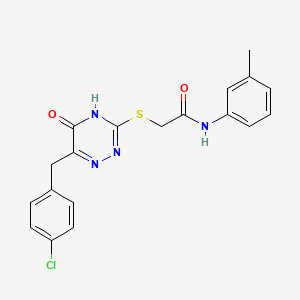![molecular formula C24H25FN4OS B2498382 5-{[(2,5-dimetilfenil)metil]sulfanil}-1-etil-6-[(4-fluorofenil)metil]-3-metil-1H,6H,7H-pirazolo[4,3-d]pirimidin-7-ona CAS No. 1358527-02-2](/img/structure/B2498382.png)
5-{[(2,5-dimetilfenil)metil]sulfanil}-1-etil-6-[(4-fluorofenil)metil]-3-metil-1H,6H,7H-pirazolo[4,3-d]pirimidin-7-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives often involves multi-step chemical reactions, starting from basic pyrazolo or pyrimidine compounds. These syntheses may involve condensation reactions, cyclization steps, and modifications to introduce specific functional groups, such as fluorobenzyl or dimethylbenzylthio groups (Taylor & Patel, 1992).
Molecular Structure Analysis
Molecular structure determination of pyrazolo[4,3-d]pyrimidin derivatives is crucial for understanding their chemical behavior and potential biological activity. Techniques like X-ray crystallography and NMR spectroscopy are commonly used. For instance, crystal structure analyses reveal the planarity of the pyrimidine ring and its substituents, which is important for the molecule's reactivity and interaction with biological targets (Wu et al., 2005).
Chemical Reactions and Properties
Pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the functional groups present. These reactions are pivotal for further modifications and enhancements of the molecule's biological activities. The presence of a fluorobenzyl group can particularly influence the electron distribution within the molecule, affecting its reactivity (Eleev, Kutkin, & Zhidkov, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the formulation and application of these compounds. The introduction of specific substituents like the 2,5-dimethylbenzylthio and 4-fluorobenzyl groups can significantly alter these properties, potentially enhancing the compound's applicability in various domains (Abdellatif et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's behavior in chemical reactions and biological systems. The structural elements of the compound, such as the pyrazolo[4,3-d]pyrimidin core and its substituents, dictate these properties. Understanding these aspects is crucial for the compound's application in synthesis and potential therapeutic uses (Mkrtchyan & Noravyan, 2006).
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol se han investigado por su potencial antiviral. Cabe destacar que los derivados de 6-amino-4-sustituidosalquilo-1H-indol-2-sustituidoscarboxilato exhibieron actividad inhibitoria contra la influenza A, con el compuesto metil 6-amino-4-isobutoxi-1H-indol-2-carboxilato mostrando resultados prometedores . Además, los derivados de 4-alquilo-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida demostraron una potente actividad antiviral contra el virus Coxsackie B4 .
Propiedades antiinflamatorias
Los compuestos que contienen tiofeno, como los derivados del indol, han mostrado efectos antiinflamatorios. Por ejemplo, 1-[1-(2,5-dimetiltiofen-3-il)etil]-1-hidroxiorea actúa como un agente antiinflamatorio .
Actividad anti-VIH
Los derivados del indol se han estudiado como agentes anti-VIH. Por ejemplo, Kasralikar et al. informaron sobre una serie de nuevos derivados de indol y oxocromenilxantenona con estudios de acoplamiento molecular como agentes anti-VIH-1 .
Potencial antituberculoso
Las características estructurales del compuesto lo convierten en un candidato interesante para la investigación antituberculosa. Los derivados del indol se han tamizado para determinar su actividad antituberculosa in vitro contra Mycobacterium tuberculosis (MTB) y Mycobacterium bovis (BCG) . Estudios posteriores podrían dilucidar su eficacia en la lucha contra la tuberculosis.
Propiedades
IUPAC Name |
5-[(2,5-dimethylphenyl)methylsulfanyl]-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4OS/c1-5-29-22-21(17(4)27-29)26-24(31-14-19-12-15(2)6-7-16(19)3)28(23(22)30)13-18-8-10-20(25)11-9-18/h6-12H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGMVFUPSFNYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)
![3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B2498305.png)

![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)


![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)


![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)
![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)